molecular formula C13H20N4OS B4910911 2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B4910911
M. Wt: 280.39 g/mol
InChI Key: XKYWZDJHIHHEBE-UHFFFAOYSA-N
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Description

2-[(4-Allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound with the molecular formula C19H29N5O2S. It is characterized by the presence of a triazole ring, an allyl group, and a cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using an allyl halide in the presence of a base.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through a substitution reaction using a cyclohexyl halide.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted acetamide derivatives .

Scientific Research Applications

2-[(4-Allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-Allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

2-[(5-cyclohexyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-2-8-17-12(10-6-4-3-5-7-10)15-16-13(17)19-9-11(14)18/h2,10H,1,3-9H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYWZDJHIHHEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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